(R)-[(Rucl(H8-binap))2(MU-CL)3][NH2ME2]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] involves the reaction of ruthenium trichloride with ®-(+)-2,2′-bis(diphenylphosphino)-5,5′,6,6′,7,7′,8,8′-octahydro-1,1′-binaphthyl (H8-binap) in the presence of dimethylamine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the effectiveness of the catalyst in subsequent applications .
Chemical Reactions Analysis
Types of Reactions
®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] primarily undergoes catalytic reactions, including:
Hydrogenation: This compound is widely used in the hydrogenation of various substrates, including alkenes, ketones, and imines.
Asymmetric Catalysis: It is particularly effective in asymmetric hydrogenation, leading to the formation of chiral products with high enantiomeric excess.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas is commonly used as the reducing agent.
Asymmetric Catalysis: The presence of chiral ligands, such as H8-binap, is essential for achieving high enantioselectivity.
Major Products
The major products of these reactions are chiral compounds, which are valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] involves the coordination of the ruthenium center with the substrate, followed by the transfer of hydrogen atoms. The chiral H8-binap ligand plays a crucial role in determining the enantioselectivity of the reaction by creating a chiral environment around the ruthenium center . This allows for the selective formation of one enantiomer over the other, which is essential in asymmetric catalysis .
Comparison with Similar Compounds
Similar Compounds
®-[(RuCl(BINAP))2(μ-Cl)3][NH2Me2]: This compound is similar but uses BINAP instead of H8-binap as the chiral ligand.
®-Ru(OAc)2(H8-binap): Another ruthenium complex with H8-binap, used in different catalytic applications.
®-RuCl(p-cymene)(H8-binap)]Cl: A related compound with p-cymene as an additional ligand.
Uniqueness
®-[(RuCl(H8-binap))2(μ-Cl)3][NH2Me2] is unique due to its high enantioselectivity and efficiency in asymmetric hydrogenation reactions. The use of H8-binap as a ligand provides a distinct chiral environment that enhances the selectivity and reactivity of the catalyst .
Properties
CAS No. |
944451-12-1 |
---|---|
Molecular Formula |
C90H88Cl5NP4Ru2 |
Molecular Weight |
1687.0 g/mol |
IUPAC Name |
dichlororuthenium;dimethylazanium;[1-(2-diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane;chloride |
InChI |
InChI=1S/2C44H40P2.C2H7N.5ClH.2Ru/c2*1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-3-2;;;;;;;/h2*1-12,19-26,29-32H,13-18,27-28H2;3H,1-2H3;5*1H;;/q;;;;;;;;2*+2/p-4 |
InChI Key |
VHWUKCMTKLMMGR-UHFFFAOYSA-J |
SMILES |
CNC.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru] |
Canonical SMILES |
C[NH2+]C.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1CCC2=C(C1)C=CC(=C2C3=C(C=CC4=C3CCCC4)P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8.[Cl-].Cl[Ru]Cl.Cl[Ru]Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.